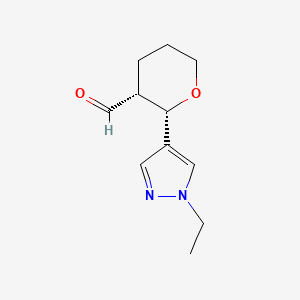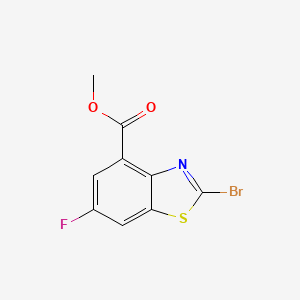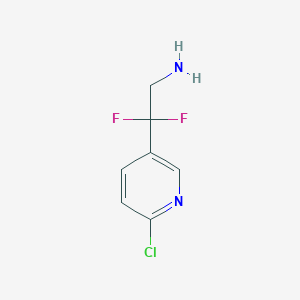![molecular formula C66H36N6O12 B11758699 4-[7,16,17,26,27-pentakis(4-carboxyphenyl)-3,10,13,20,23,30-hexazaheptacyclo[20.8.0.02,11.04,9.012,21.014,19.024,29]triaconta-1(30),2,4(9),5,7,10,12,14(19),15,17,20,22,24(29),25,27-pentadecaen-6-yl]benzoic acid](/img/structure/B11758699.png)
4-[7,16,17,26,27-pentakis(4-carboxyphenyl)-3,10,13,20,23,30-hexazaheptacyclo[20.8.0.02,11.04,9.012,21.014,19.024,29]triaconta-1(30),2,4(9),5,7,10,12,14(19),15,17,20,22,24(29),25,27-pentadecaen-6-yl]benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L’acide 4-[7,16,17,26,27-pentakis(4-carboxyphényl)-3,10,13,20,23,30-hexazaheptacyclo[20.8.0.02,11.04,9.012,21.014,19.024,29]triaconta-1(30),2,4(9),5,7,10,12,14(19),15,17,20,22,24(29),25,27-pentadecaen-6-yl]benzoïque est un composé organique complexe connu pour sa structure unique et ses applications potentielles dans divers domaines scientifiques. Ce composé présente plusieurs groupes carboxyphényles et un squelette hexazaheptacyclo, ce qui en fait un sujet d’intérêt dans l’étude des structures métallo-organiques (MOF) et d’autres matériaux avancés.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de l’acide 4-[7,16,17,26,27-pentakis(4-carboxyphényl)-3,10,13,20,23,30-hexazaheptacyclo[20.8.0.02,11.04,9.012,21.014,19.024,29]triaconta-1(30),2,4(9),5,7,10,12,14(19),15,17,20,22,24(29),25,27-pentadecaen-6-yl]benzoïque implique généralement l’utilisation de techniques de synthèse organique à plusieurs étapes. Le processus commence souvent par la préparation de composés intermédiaires, qui sont ensuite soumis à diverses conditions réactionnelles telles que des températures élevées, des catalyseurs spécifiques et des environnements contrôlés pour obtenir le produit souhaité.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer une synthèse à grande échelle utilisant des réacteurs automatisés et des systèmes à flux continu. Ces méthodes assurent un rendement élevé et une pureté élevée du produit final, le rendant ainsi adapté aux applications commerciales.
Analyse Des Réactions Chimiques
Types de réactions
Ce composé peut subir diverses réactions chimiques, notamment :
Oxydation : Les groupes carboxyphényles peuvent être oxydés pour former différents états d’oxydation.
Réduction : Les réactions de réduction peuvent modifier le squelette hexazaheptacyclo.
Substitution : Le composé peut participer à des réactions de substitution, où des groupes fonctionnels sont remplacés par d’autres.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants forts comme le permanganate de potassium, des agents réducteurs comme l’hydrure de lithium et d’aluminium, et divers catalyseurs pour faciliter les réactions de substitution. Les conditions impliquent souvent des températures, des pressions et des solvants spécifiques pour optimiser les résultats de la réaction.
Produits majeurs
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation peut produire des dérivés à un état d’oxydation plus élevé, tandis que la réduction peut conduire à des formes plus réduites du composé.
Applications de la recherche scientifique
Chimie
En chimie, ce composé est utilisé dans la synthèse de structures métallo-organiques (MOF) en raison de sa capacité à former des structures stables et hautement poreuses. Ces MOF ont des applications dans le stockage, la séparation et la catalyse des gaz.
Biologie
En biologie, la structure unique du composé lui permet d’interagir avec diverses biomolécules, ce qui en fait un candidat potentiel pour les systèmes d’administration de médicaments et les biosenseurs.
Médecine
En médecine, des recherches sont en cours pour explorer son potentiel en tant qu’agent thérapeutique, en particulier dans l’administration ciblée de médicaments et l’imagerie.
Industrie
Dans le secteur industriel, le composé est utilisé dans le développement de matériaux avancés présentant des propriétés spécifiques, telles qu’une grande stabilité thermique et une grande conductivité.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used in the synthesis of metal-organic frameworks (MOFs) due to its ability to form stable and highly porous structures. These MOFs have applications in gas storage, separation, and catalysis.
Biology
In biology, the compound’s unique structure allows it to interact with various biomolecules, making it a potential candidate for drug delivery systems and biosensors.
Medicine
In medicine, research is ongoing to explore its potential as a therapeutic agent, particularly in targeted drug delivery and imaging.
Industry
In the industrial sector, the compound is used in the development of advanced materials with specific properties, such as high thermal stability and conductivity.
Mécanisme D'action
Le mécanisme par lequel ce composé exerce ses effets implique son interaction avec des cibles moléculaires par l’intermédiaire de ses groupes carboxyphényles et de son squelette hexazaheptacyclo. Ces interactions peuvent influencer diverses voies, conduisant aux résultats souhaités dans différentes applications.
Comparaison Avec Des Composés Similaires
Composés similaires
- 1,2,4,5-tétrakis(4-carboxyphényl)benzène
- 2,4,6-tris(4-carboxyphényl)-1,3,5-triazine
- 5,10,15,20-tétrakis(4-carboxyphényl)porphyrine
Unicité
Comparé à ces composés similaires, l’acide 4-[7,16,17,26,27-pentakis(4-carboxyphényl)-3,10,13,20,23,30-hexazaheptacyclo[20.8.0.02,11.04,9.012,21.014,19.024,29]triaconta-1(30),2,4(9),5,7,10,12,14(19),15,17,20,22,24(29),25,27-pentadecaen-6-yl]benzoïque se distingue par sa structure plus complexe et son potentiel accru pour former des MOF divers et stables. Cette unicité en fait un composé précieux pour la recherche avancée et les applications industrielles.
Propriétés
Formule moléculaire |
C66H36N6O12 |
|---|---|
Poids moléculaire |
1105.0 g/mol |
Nom IUPAC |
4-[7,16,17,26,27-pentakis(4-carboxyphenyl)-3,10,13,20,23,30-hexazaheptacyclo[20.8.0.02,11.04,9.012,21.014,19.024,29]triaconta-1(30),2,4(9),5,7,10,12,14(19),15,17,20,22,24(29),25,27-pentadecaen-6-yl]benzoic acid |
InChI |
InChI=1S/C66H36N6O12/c73-61(74)37-13-1-31(2-14-37)43-25-49-50(26-44(43)32-3-15-38(16-4-32)62(75)76)68-56-55(67-49)57-59(71-52-28-46(34-7-19-40(20-8-34)64(79)80)45(27-51(52)69-57)33-5-17-39(18-6-33)63(77)78)60-58(56)70-53-29-47(35-9-21-41(22-10-35)65(81)82)48(30-54(53)72-60)36-11-23-42(24-12-36)66(83)84/h1-30H,(H,73,74)(H,75,76)(H,77,78)(H,79,80)(H,81,82)(H,83,84) |
Clé InChI |
UJYSUZHTUYNLGT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C2=CC3=C(C=C2C4=CC=C(C=C4)C(=O)O)N=C5C(=N3)C6=NC7=C(C=C(C(=C7)C8=CC=C(C=C8)C(=O)O)C9=CC=C(C=C9)C(=O)O)N=C6C1=NC2=C(C=C(C(=C2)C2=CC=C(C=C2)C(=O)O)C2=CC=C(C=C2)C(=O)O)N=C51)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Amino-5-bromo-1,3-dihydropyrrolo[2,3-b]pyridin-2-one](/img/structure/B11758622.png)
![(2R)-2-carbamothioyl-2-[(pyridin-3-yl)amino]acetamide](/img/structure/B11758635.png)


![2-((1R,5S,6s)-3-Benzyl-3-azabicyclo[3.1.0]hexan-6-yl)acetonitrile](/img/structure/B11758656.png)

![methyl (2R)-3-[4-(chloromethyl)phenyl]-2-acetamidopropanoate](/img/structure/B11758662.png)
![[(1,3-dimethyl-1H-pyrazol-5-yl)methyl][3-(morpholin-4-yl)propyl]amine](/img/structure/B11758672.png)
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11758678.png)


![4-bromo-1H-pyrrolo[2,3-b]pyridin-5-ol](/img/structure/B11758686.png)

